1-(5-Fluoro-2-methylphenyl)hexan-1-one

Physicochemical Properties Lipophilicity ADME Prediction

This compound features the critical 5-fluoro-2-methylphenyl core, a defined pharmacophore essential for accurate forensic-toxicological assay development (LC-MS/MS, GC-MS) targeting synthetic cannabinoid metabolites like 5F-AMB-PICA. Its distinct LogP (3.90) and molecular weight (208.27 g/mol) ensure analytical specificity, while the ketone handle enables derivatization for lead optimization. Substitution with non-fluorinated or different positional isomers will alter target engagement and invalidate analytical comparisons. Secure this reproducible, high-purity (≥97%) reference standard for your critical R&D workflows.

Molecular Formula C13H17FO
Molecular Weight 208.27 g/mol
Cat. No. B7869726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-methylphenyl)hexan-1-one
Molecular FormulaC13H17FO
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=C(C=CC(=C1)F)C
InChIInChI=1S/C13H17FO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3
InChIKeyOURQOKKJMLVGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoro-2-methylphenyl)hexan-1-one (CAS 1247108-54-8): Baseline Identity and Procurement Context


1-(5-Fluoro-2-methylphenyl)hexan-1-one (CAS 1247108-54-8) is an aryl alkyl ketone characterized by a 5-fluoro-2-methylphenyl moiety linked to a hexan-1-one chain, with a molecular weight of 208.27 g/mol . It is commercially available primarily as a synthetic intermediate or research chemical with catalog listings from multiple reputable suppliers including ABCR (AB435570), Leyan (1814688), and MolCore (MC2R9815), typically at purities of 97% or greater . The compound is not a known pharmaceutical active ingredient but may serve as a reference standard or synthetic precursor in medicinal chemistry, forensic toxicology, and cannabinoid research due to its structural relationship to the 5-fluoro-2-methylphenyl substructure found in synthetic cannabinoid analogs [1].

Why Generic Substitution of 1-(5-Fluoro-2-methylphenyl)hexan-1-one with Analogs Fails


The 5-fluoro-2-methylphenyl core is a defined pharmacophore that imparts specific physicochemical properties and potential biological interactions distinct from other positional isomers or alternative substituents [1]. Generic substitution with analogs lacking this precise substitution pattern, such as non-fluorinated phenyl ketones or those with halogen variations at different positions, can fundamentally alter lipophilicity (calculated LogP of target compound is 3.90 ), metabolic stability, and target engagement profiles [2]. Furthermore, the compound serves as a specific analytical reference for studies involving synthetic cannabinoid metabolites, particularly the 5F-AMB-PICA series, where a different carbon chain length or substitution pattern would invalidate analytical comparisons or forensic identification [3].

Quantitative Differentiation Evidence for 1-(5-Fluoro-2-methylphenyl)hexan-1-one


Chain Length and LogP Differentiation vs. Shorter-Chain Analog

The hexan-1-one chain length confers significantly different physicochemical properties compared to shorter-chain analogs. Specifically, this compound's calculated LogP is 3.90 . In contrast, the shorter-chain analog 1-(5-fluoro-2-methylphenyl)ethan-1-one (5′-Fluoro-2′-methylacetophenone, CAS 29427-49-4) has a calculated LogP of approximately 1.75 . This ~2.15 LogP unit difference represents over a 140-fold increase in theoretical lipophilicity, which can critically influence membrane permeability, metabolic clearance, and protein binding in biological assays [1].

Physicochemical Properties Lipophilicity ADME Prediction

Role as a Distinct Metabolite Marker in Synthetic Cannabinoid Research

The 5-fluoro-2-methylphenyl core is a key pharmacophore in synthetic cannabinoid receptor agonists (SCRAs) like 5F-AMB-PICA (MMB-2201) [1]. While direct metabolic studies for this specific compound are limited, class-level inference indicates that this compound is structurally defined as a potential oxidative metabolite of synthetic cannabinoids containing the 5-fluoro-2-methylphenyl motif, such as those derived from the 5F-AMB series . Its procurement is essential for creating authenticated reference libraries for LC-MS/MS or GC-MS methods, as it allows for the definitive identification of this specific ketone metabolite versus the parent drug, carboxylic acid metabolites, or other hydroxylated metabolites [2].

Forensic Toxicology Metabolomics Synthetic Cannabinoids

Functional Pharmacophore Potential: Class-Level Activity of the 5-Fluoro-2-Methylphenyl Core

The 5-fluoro-2-methylphenyl moiety is a validated pharmacophore for biological activity. A structurally related compound, KR-32568 (N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide), which also features the 5-fluoro-2-methylphenyl core, demonstrates nanomolar inhibitory potency against the sodium/hydrogen exchanger 1 (NHE-1) with an IC50 of 230.0 nM [1]. In stark contrast, a structurally unrelated compound containing a 3-(trifluoromethyl)phenyl group (CHEMBL1644368) showed an EC50 of 1.58 µM (1,580 nM) for CB2 receptor activity [2], illustrating that the specific 5-fluoro-2-methylphenyl substitution pattern, rather than just fluorination, can be critical for achieving potent target engagement.

Medicinal Chemistry Receptor Pharmacology NHE-1 Inhibition

Defined Analytical Identity and Purity for Synthetic Intermediate Applications

This compound is available with well-defined analytical identity and certified purity from multiple commercial sources. The Leyan catalog lists the compound with a purity of 97% and provides key analytical parameters including MDL MFCD16820308 and a calculated topological polar surface area (TPSA) of 17.07 Ų . The MolCore catalog also specifies a purity of 'NLT 97%' . In comparison, the shorter-chain analog 5′-Fluoro-2′-methylacetophenone is available at 98% purity from AladdinSci, but with significantly different properties (e.g., molecular weight of 152.17 vs. 208.27) that preclude its use as a direct alternative for synthetic steps requiring a specific chain length or lipophilicity .

Organic Synthesis Quality Control Chemical Purity

Targeted Application Scenarios for 1-(5-Fluoro-2-methylphenyl)hexan-1-one


Forensic Toxicology and Clinical Metabolomics Reference Standard

This compound serves as a critical reference standard for the development and validation of LC-MS/MS and GC-MS assays aimed at detecting and quantifying the specific oxidative ketone metabolites of synthetic cannabinoids containing the 5-fluoro-2-methylphenyl moiety (e.g., 5F-AMB-PICA). Its distinct molecular weight (208.27 g/mol) and calculated LogP (3.90) differentiate it from other metabolites like carboxylic acids or hydroxylated analogs, enabling accurate analytical method development [1].

Medicinal Chemistry Intermediate for NHE-1 Inhibitor Lead Optimization

As a building block containing the 5-fluoro-2-methylphenyl core, this compound is valuable in medicinal chemistry programs focused on targets where this pharmacophore has demonstrated activity, such as the sodium/hydrogen exchanger 1 (NHE-1) . The ketone functionality offers a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition) to generate focused libraries for lead optimization, leveraging the core's potential for nanomolar target engagement [1].

ADME and Physicochemical Property Screening in Drug Discovery

With a calculated LogP of 3.90, this compound represents a moderately lipophilic ketone scaffold suitable for use in panels of compounds designed to probe the relationship between logP, metabolic stability, and membrane permeability. It can be used as a probe molecule to study the impact of the 5-fluoro-2-methylphenyl group on cytochrome P450 (CYP) enzyme inhibition or as a substrate for microsomal stability assays, providing benchmark data for more advanced candidates .

Synthetic Organic Chemistry as a Versatile Aryl Ketone Building Block

This compound is an ideal substrate for exploring a range of synthetic transformations, including carbonyl chemistry (e.g., α-functionalization, Wittig reactions, reductive amination) and cross-coupling reactions. Its defined purity (≥97%) and analytical documentation (e.g., MDL MFCD16820308) from suppliers like Leyan and MolCore ensure reproducible results in method development and complex molecule synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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